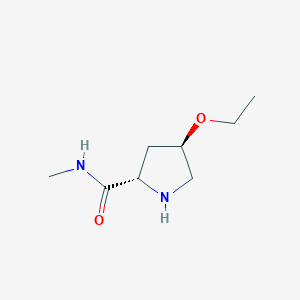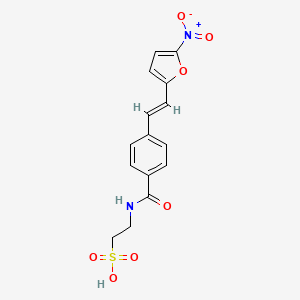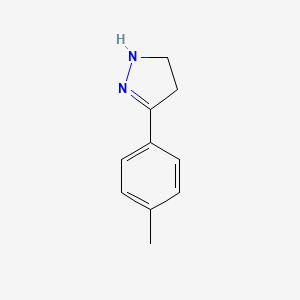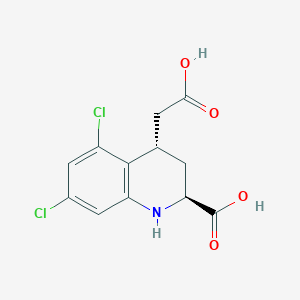![molecular formula C7H7NO2 B12880701 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one is a heterocyclic compound that features a fused pyrrole and oxazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various natural products.
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one involves the oxa-Pictet-Spengler reaction. This reaction entails the formation of carbon-carbon and carbon-oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethan-1-ol and an aldehyde or ketone, with p-toluenesulfonic acid (pTSA) serving as a suitable catalyst . Another method involves the use of 2-pyrrolyltrichloroacetone as the starting material, followed by monoesterification with ethylene glycol, chlorine displacement of the hydroxy group, and subsequent cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antioxidant and antitumor properties.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
作用機序
The mechanism of action of 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the production of reactive oxygen species in high-glucose-stimulated mesangial cells in a dose- and time-dependent manner . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has been studied for its antileishmanial activity.
3,4-Dihydro-1H-1,4-oxazino[4,3-a]indoles: These compounds have potential antidepressant activity.
1H-3,4-Dihydropyrrolo[1,2-a]pyrazin-1-one: This compound is synthesized from 2-pyrrolyltrichloroacetone and has unique structural features.
Uniqueness
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one is unique due to its fused pyrrole and oxazine ring system, which imparts distinct chemical and biological properties
特性
分子式 |
C7H7NO2 |
|---|---|
分子量 |
137.14 g/mol |
IUPAC名 |
3,4-dihydropyrrolo[2,1-c][1,4]oxazin-1-one |
InChI |
InChI=1S/C7H7NO2/c9-7-6-2-1-3-8(6)4-5-10-7/h1-3H,4-5H2 |
InChIキー |
QMBLMUDKTANVPB-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C2=CC=CN21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12880626.png)

![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)








![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
